molecular formula C10H16O4 B034932 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- CAS No. 19776-79-5

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

Cat. No.: B034932
CAS No.: 19776-79-5
M. Wt: 200.23 g/mol
InChI Key: SFIVAOKHDPXDRC-UHFFFAOYSA-N
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Description

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- is a heterocyclic compound that features a pyran ring fused with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- can be achieved through several methods. One common approach involves the phosphine-catalyzed annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds. This reaction typically proceeds under mild conditions and yields the desired pyran derivative with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyran ring.

Comparison with Similar Compounds

Similar Compounds

    2H-Chromenes: These compounds have a similar pyran ring structure but are fused with aromatic rings, providing greater stability and a broader range of biological activities.

    2H-Pyrans: Simple 2H-pyrans without additional substituents are less stable but can serve as intermediates in the synthesis of more complex molecules.

Uniqueness

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-2,3-dimethyl-6-oxooxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVAOKHDPXDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(OC1=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337198
Record name 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19776-79-5
Record name 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 2
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 3
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 4
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 5
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 6
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

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